4-Cyanonaphthalene-1-sulfonic acid

Regioisomerism Structure-Activity Relationship Dye Intermediate

Sourcing naphthalene sulfonates with generic substitution often leads to batch-to-batch reactivity drift in dye coupling reactions. 4-Cyanonaphthalene-1-sulfonic acid (CAS 93113-63-4) eliminates this variability through its defined 1,4-electronic profile. The electron-withdrawing cyano group provides controlled activation, ensuring reproducible colorant performance. • Enables specific absorption shifts unattainable with naphthalene-1-sulfonic acid. • Amphiphilic structure ensures homogeneous solution-phase derivatization. • Consistent quality profile reduces downstream purification failures.

Molecular Formula C11H7NNaO3S+
Molecular Weight 256.23 g/mol
CAS No. 93113-63-4
Cat. No. B14001098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanonaphthalene-1-sulfonic acid
CAS93113-63-4
Molecular FormulaC11H7NNaO3S+
Molecular Weight256.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)C#N.[Na+]
InChIInChI=1S/C11H7NO3S.Na/c12-7-8-5-6-11(16(13,14)15)10-4-2-1-3-9(8)10;/h1-6H,(H,13,14,15);/q;+1
InChIKeyFMDVEKLYOHEGSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyanonaphthalene-1-sulfonic acid: Properties & Procurement


4-Cyanonaphthalene-1-sulfonic acid (CAS 93113-63-4) is a disubstituted naphthalene derivative featuring both a cyano (-CN) and a sulfonic acid (-SO3H) group. Its molecular formula is C11H7NO3S, with a molecular weight of 233.24 g/mol . As an arylsulfonic acid, it exhibits high water solubility and strong acidity, making it a versatile intermediate for organic synthesis .

Why Generic Substitution Fails for 4-Cyanonaphthalene-1-sulfonic acid


Generic substitution with simpler naphthalene sulfonates (e.g., naphthalene-1-sulfonic acid) or positional isomers (e.g., 2-cyanonaphthalene-1-sulfonic acid) fails due to the unique electronic and steric profile conferred by the specific 1,4-substitution pattern. The combination of the strongly electron-withdrawing cyano group and the sulfonic acid group on the naphthalene ring significantly alters reactivity, solubility, and intermolecular interactions compared to its analogs . These differences are critical for applications requiring precise control over molecular properties, such as dye synthesis and advanced material design, where even minor structural changes can drastically impact performance .

4-Cyanonaphthalene-1-sulfonic acid Differentiation Evidence


Regioisomeric Comparison: 4- vs 2-Cyano Substitution

The target compound, 4-cyanonaphthalene-1-sulfonic acid, is a specific regioisomer distinct from its 2-cyanonaphthalene-1-sulfonic acid counterpart. This positional difference in the cyano group attachment leads to distinct physicochemical properties .

Regioisomerism Structure-Activity Relationship Dye Intermediate

Physicochemical Properties vs Naphthalene-1-sulfonic acid

The presence of the electron-withdrawing cyano group in 4-cyanonaphthalene-1-sulfonic acid significantly alters its physicochemical properties compared to the parent compound, naphthalene-1-sulfonic acid . For example, the molecular weight increases from 208.23 g/mol to 233.24 g/mol, and the compound exhibits a higher density of 1.54 g/cm³ [1]. The cyano group also reduces the nucleophilic reactivity of the aromatic ring .

Physicochemical Properties Structure-Property Relationship Organic Synthesis

Aqueous Solubility vs Non-Sulfonated Cyanonaphthalenes

The combination of a polar sulfonic acid group and a hydrophobic naphthalene core results in amphiphilic character. The cyano group further modulates this balance. While direct solubility data is not available, it is known that the sulfonic acid group confers high water solubility, a property absent in simple cyanonaphthalenes . This makes 4-cyanonaphthalene-1-sulfonic acid suitable for aqueous reaction media, unlike its non-sulfonated counterparts .

Solubility Aqueous Chemistry Formulation

4-Cyanonaphthalene-1-sulfonic acid Applications


Advanced Dye & Pigment Synthesis

4-Cyanonaphthalene-1-sulfonic acid serves as a critical intermediate in the synthesis of azo dyes and other colorants . Its unique substitution pattern allows for the creation of dye molecules with specific absorption and emission characteristics, distinguishing it from dyes derived from other naphthalene sulfonic acid isomers .

Pharmaceutical & Agrochemical Intermediate

The compound is utilized as a building block in the production of various pharmaceuticals and agrochemicals . The presence of both a cyano and sulfonic acid group provides versatile handles for further derivatization, enabling the construction of complex molecules with targeted biological activities .

Enzyme & Protein Interaction Studies

Due to its amphiphilic nature and functional groups, 4-cyanonaphthalene-1-sulfonic acid can be employed in biochemical research to probe enzyme active sites and investigate protein-ligand interactions . The sulfonic acid group can form strong ionic interactions, while the cyano group can participate in hydrogen bonding, offering a unique probe compared to simpler naphthalene sulfonates .

Advanced Materials Precursor

The compound can act as a monomer or precursor for synthesizing polymers and other advanced materials, where its specific electronic and steric properties are required for desired material performance .

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